5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-4-methyl-N-propan-2-yl-2-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-5-6-18-12-7-10(4)11(14)8-13(12)19(16,17)15-9(2)3/h7-9,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHEPRYMVXCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propoxy Group Installation via Nucleophilic Aromatic Substitution
Starting with 4-methylphenol , the propoxy group is introduced at position 2 using a Williamson ether synthesis:
Optimization Note : DMSO enhances nucleophilicity of the phenoxide ion, achieving >85% yield.
Directed Chlorination at Position 5
The propoxy group directs electrophilic chlorination to the para position (C5) using Cl₂/FeCl₃:
Challenges : Over-chlorination at C3/C6 is suppressed by stoichiometric Cl₂ control (1.1 eq).
Sulfonation and Sulfonyl Chloride Formation
Chlorosulfonic acid sulfonates the aromatic ring at the position ortho to the propoxy group (C1):
Side Reaction Mitigation : Excess chlorosulfonic acid (3 eq) and 0°C conditions minimize polysulfonation.
Sulfonamide Formation via Amine Coupling
Reaction with Isopropylamine
The sulfonyl chloride intermediate reacts with isopropylamine in dichloromethane (DCM) with triethylamine as a base:
Yield Optimization :
-
Stoichiometry : 1.2 eq of isopropylamine prevents bis-sulfonamide formation.
-
Solvent Choice : DCM minimizes hydrolysis of the sulfonyl chloride.
Alternate Synthetic Routes and Comparative Analysis
Friedel-Crafts Alkylation for Methyl Group Installation
An alternative route begins with 2-propoxybenzene , employing Friedel-Crafts to install the methyl group:
Limitation : Poor regioselectivity (40% para, 60% ortho), necessitating chromatographic separation.
Side Reactions and Purification Challenges
Bis-Sulfonamide Formation
Excess sulfonyl chloride or amine leads to bis-sulfonamide byproducts (Fig. 1A). Mitigation strategies include:
Oxidative Degradation of Propoxy Group
Prolonged exposure to chlorosulfonic acid may cleave the propoxy group. Solution:
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or reduced amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H20ClNO3S
- Molecular Weight : 305.82 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Chemistry
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new chemical entities.
Biology
Research has focused on the potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies indicate that sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Medicine
The compound is being investigated for its therapeutic applications, particularly as a lead compound for drug development targeting sodium channels associated with pain modulation. Its potential as a Nav1.7 sodium channel modulator highlights its relevance in treating various pain-related disorders, including neuropathic and inflammatory pain .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide against various bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.
Antiproliferative Effects
In vitro studies assessed the antiproliferative activity of this compound against several cancer cell lines. The GI50 values indicated substantial potency, with some derivatives showing values as low as 38 nM against specific cancer types.
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Mechanism of Action
The mechanism of action of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 5-Chloro-N-((1-Isopropylpiperidin-4-yl)Methyl)-2-Methoxybenzenesulfonamide
This analog (CAS 953142-56-8) shares the 5-chloro-2-substituted benzene core but differs in the sulfonamide side chain and substituents. Key distinctions include:
- Substituent at Position 2: Methoxy (OCH₃) instead of propoxy (OPr).
- Side Chain : A piperidinylmethyl-isopropyl group replaces the direct N-isopropyl substitution. The piperidine ring introduces conformational rigidity and may influence binding affinity in biological targets due to steric and electronic effects .
Hypothetical Property Comparison Table:
| Property | Target Compound | 5-Chloro-N-((1-Isopropylpiperidin-4-yl)Methyl)-2-Methoxy Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~312.8 | ~387.9 |
| LogP (Predicted) | ~3.2 | ~2.8 |
| Aqueous Solubility | Low (propoxy increases logP) | Moderate (methoxy reduces logP) |
| Bioavailability | Moderate (N-iPr enhances permeability) | Potentially lower (bulky piperidine may hinder absorption) |
Structural Analog: N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
This compound () diverges significantly in core structure (pyrimidine vs. benzene) but retains the sulfonamide group. Notable differences include:
Functional Group Impact Table:
| Feature | Target Compound | Pyrimidine-Based Analog |
|---|---|---|
| Aromatic Core | Benzene (planar, hydrophobic) | Pyrimidine (polar, H-bonding) |
| Key Substituents | Cl, CH₃, OPr, N-iPr | Br, morpholino, OCH₃ |
| Potential Applications | Antimicrobial, enzyme inhibition | Kinase inhibition, anticancer |
Key Research Findings and Trends
Substituent Effects on Lipophilicity :
- Propoxy groups (target compound) increase logP compared to methoxy (analog in ), favoring membrane permeability but reducing solubility.
- Bulky side chains (e.g., piperidinylmethyl in ) may hinder diffusion across biological membranes despite improving target specificity .
Morpholino and pyrimidine groups () suggest applications in kinase inhibition due to their ability to occupy ATP-binding pockets .
Biological Activity
5-Chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to an aromatic ring system, which is known to influence its biological activity. The presence of the chloro and propoxy groups contributes to its lipophilicity and overall pharmacological profile.
Sulfonamides generally exert their effects through inhibition of specific enzymes or pathways. The biological activity of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can be understood through several mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : Sulfonamides are known to inhibit carbonic anhydrases, which are enzymes involved in bicarbonate and proton transport. This inhibition can lead to various physiological effects, including alterations in pH balance and fluid regulation in tissues .
- Modulation of Immune Responses : Research indicates that certain sulfonamide derivatives can enhance immune responses by acting as co-adjuvants in vaccination protocols. For instance, compounds similar to 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide have been shown to prolong activation of immune pathways such as NF-κB and ISRE, which are crucial for effective antigen presentation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide and similar compounds:
Case Studies
- Immune Response Enhancement : A study investigated the use of sulfonamide derivatives as adjuvants in vaccines. The findings revealed that these compounds significantly increased the levels of antigen-specific immunoglobulins when used alongside monophosphoryl lipid A (MPLA) in murine models, suggesting their potential utility in vaccine formulations .
- Pain Management Applications : Another case highlighted the role of sulfonamides in managing conditions like primary erythermalgia, where sodium channel blockers provided relief. This suggests a broader application for 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide in pain management therapies .
Q & A
Basic Question: What are the established synthetic routes for 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Sulfonamide Formation : Reacting a chlorinated benzene precursor with isopropylamine under controlled pH (e.g., using NaHCO₃ as a base) to introduce the sulfonamide group .
- Propoxy Group Installation : Alkylation of the hydroxyl group at the 2-position using propyl bromide in the presence of K₂CO₃ as a base .
- Purification : Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane gradients) are employed to isolate high-purity product .
Basic Question: How is the structural identity of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography : Resolve bond angles and torsion angles to confirm regioselectivity of substituents (e.g., distinguishing between 4-methyl and 5-chloro positions) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., propoxy group’s triplet at δ ~1.0 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Basic Question: What biological activities are associated with this sulfonamide derivative?
Methodological Answer:
- In Vitro Assays : Screen for herbicidal activity via Arabidopsis thaliana seed germination inhibition assays (IC₅₀ determination) .
- Enzyme Inhibition Studies : Test inhibition of carbonic anhydrase isoforms using fluorometric assays (e.g., fluorescence quenching with 4-methylumbelliferone acetate) .
Advanced Question: How can researchers optimize reaction yields while minimizing byproduct formation?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize propoxy group installation by testing DMF vs. THF solvents with Pd(OAc)₂ catalysis .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonic acid intermediate at 1180 cm⁻¹) and adjust reaction kinetics .
Advanced Question: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity-Driven Reassessment : Re-test the compound after rigorous purification (e.g., preparative HPLC) to exclude confounding impurities .
- Receptor Binding Simulations : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational isomers (e.g., rotamers of the isopropyl group) .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 5-chloro-2-methoxy analogs) to identify substituent-dependent trends .
Advanced Question: What methodologies are suitable for probing the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the sulfonamide and target enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over 100-ns trajectories to identify critical residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
Advanced Question: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
